An In-depth Technical Guide to 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, identified by the CAS number 1260683-15-5 , is a fluorinated heterocyclic compound of significant interest in the field of medicinal chemistry.[1] Its structure combines the privileged 1,2,3,4-tetrahydroquinoline scaffold with a trifluoromethyl (CF3) group, a modification known to profoundly influence the physicochemical and pharmacological properties of drug candidates.[2] The tetrahydroquinoline core is a versatile framework found in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties.[3][4] The incorporation of a trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity to target proteins, making this compound a valuable building block in modern drug discovery.[2]
This guide provides a comprehensive overview of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, covering its physicochemical properties, synthesis strategies, and its strategic application in drug design and development.
Physicochemical Properties and Spectroscopic Data
The introduction of the trifluoromethyl group at the 5-position of the tetrahydroquinoline ring system imparts unique properties to the molecule. A summary of its key physicochemical data is presented below.
| Property | Value | Source |
| CAS Number | 1260683-15-5 | [1] |
| Molecular Formula | C10H10F3N | |
| Molecular Weight | 201.19 g/mol | Calculated |
| Appearance | Not specified; likely a solid or oil at room temperature. | Inferred |
| Solubility | Expected to have good solubility in organic solvents. | Inferred |
Synthesis Strategies
The synthesis of substituted 1,2,3,4-tetrahydroquinolines can be achieved through various methods, often involving domino reactions that allow for the efficient construction of the heterocyclic core.[8] A common and effective strategy involves the reduction of a substituted quinoline or a cyclization reaction of an appropriately functionalized aniline derivative.
A plausible synthetic approach to 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline could involve the catalytic hydrogenation of 5-(trifluoromethyl)quinoline. This precursor can be synthesized through multi-step sequences starting from commercially available materials.
Below is a conceptual workflow for the synthesis of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.
Caption: Conceptual workflow for the synthesis of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.
Hypothetical Experimental Protocol: Catalytic Hydrogenation of 5-(Trifluoromethyl)quinoline
This protocol is a representative example and may require optimization.
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Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 5-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.
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Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its identity and purity.
Role in Drug Discovery and Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.[3][4] The incorporation of a trifluoromethyl group further enhances its potential as a pharmacophore.
The Impact of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can lead to several advantageous effects in drug design:[2]
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Increased Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life of the drug in the body.
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Enhanced Binding Affinity: The trifluoromethyl group can participate in various non-covalent interactions with protein targets, such as dipole-dipole and ion-dipole interactions, which can improve binding affinity and selectivity.
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Improved Membrane Permeability: The lipophilic nature of the trifluoromethyl group can enhance the ability of a molecule to cross cell membranes, which is crucial for reaching intracellular targets.
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Modulation of pKa: The electron-withdrawing effect of the trifluoromethyl group can lower the pKa of nearby basic functional groups, which can influence the ionization state of the molecule at physiological pH and affect its solubility and target engagement.
Caption: The strategic role of the trifluoromethyl group in enhancing the drug-like properties of the tetrahydroquinoline scaffold.
Safety and Handling
While specific toxicity data for 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is not available, it should be handled with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Conclusion
5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a valuable and versatile building block for the synthesis of novel therapeutic agents. The combination of the biologically active tetrahydroquinoline core with the property-enhancing trifluoromethyl group makes it an attractive starting point for the development of new drugs targeting a wide range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds significant promise for the future of drug discovery.
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